![molecular formula C7H10N4 B12938982 6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12938982.png)
6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane is a complex organic compound that features a triazole ring fused to a bicyclic hexane structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly as a receptor agonist .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane typically involves the formation of the triazole ring followed by its fusion to the bicyclic hexane structure. One common method involves the use of thiotriazole substituents on a bicyclohexane scaffold . The reaction conditions often include the use of solvents like acetone and bases such as triethylamine to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated bicyclic structures .
科学的研究の応用
6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways and physiological processes .
類似化合物との比較
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar pharmacological properties.
Bicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic hexane structure and are used in similar chemical and biological applications.
Uniqueness
6-(4H-1,2,4-Triazol-4-yl)-3-azabicyclo[3.1.0]hexane is unique due to its specific combination of the triazole ring and bicyclic hexane structure, which imparts distinct pharmacological and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C7H10N4 |
|---|---|
分子量 |
150.18 g/mol |
IUPAC名 |
6-(1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H10N4/c1-5-6(2-8-1)7(5)11-3-9-10-4-11/h3-8H,1-2H2 |
InChIキー |
SFXVDDCAOLDPIL-UHFFFAOYSA-N |
正規SMILES |
C1C2C(C2N3C=NN=C3)CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 8-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12938908.png)
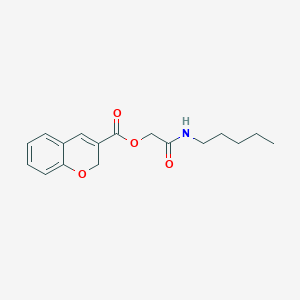
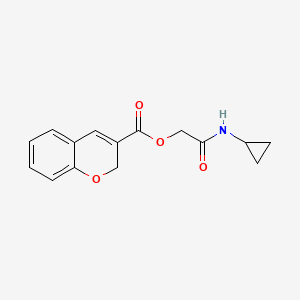
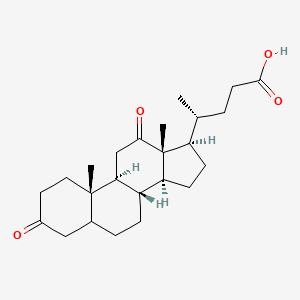
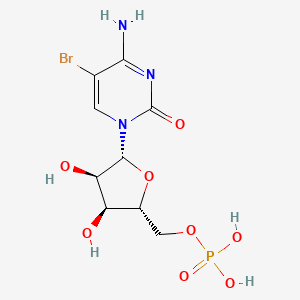


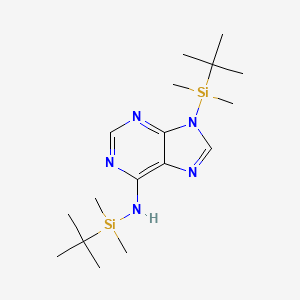

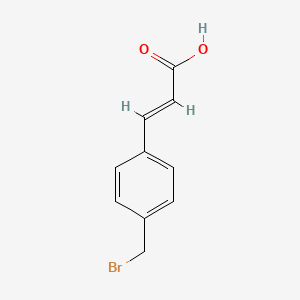
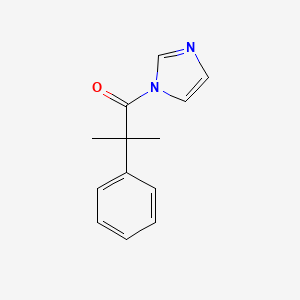
![[4-(1H-Benzimidazol-2-yl)phenyl]acetic acid](/img/structure/B12938973.png)
![(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)methanol](/img/structure/B12938976.png)
